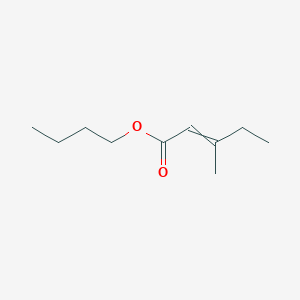
Butyl 3-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-methylpent-2-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from 3-methylpent-2-enoic acid and butanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 3-methylpent-2-enoate can be synthesized through esterification, where 3-methylpent-2-enoic acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-methylpent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylpent-2-enoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-methylpent-2-enoic acid and butanol.
Reduction: 3-methylpent-2-enol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Butyl 3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of butyl 3-methylpent-2-enoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by enzymes such as esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity.
Comparaison Avec Des Composés Similaires
Butyl 3-methylpent-2-enoate can be compared with other esters such as:
Ethyl 3-methylpent-2-enoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-methylpent-2-enoate: Contains a methyl group instead of a butyl group.
Propyl 3-methylpent-2-enoate: Contains a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a 3-methylpent-2-enoic acid moiety, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
807330-53-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
butyl 3-methylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
VTEALTHRSZSINL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















